2-(2-(Trifluoromethoxy)phenyl)propanoic acid, also known as 2-methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid, is an organic compound characterized by its unique trifluoromethoxy group. This compound has gained attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest for drug development.
This compound can be classified under carboxylic acids due to the presence of the carboxylic acid functional group (-COOH). It is derived from phenylpropanoic acid, where a trifluoromethoxy group is substituted at the para position of the phenyl ring. The chemical formula for 2-(2-(Trifluoromethoxy)phenyl)propanoic acid is , with a molecular weight of approximately 248.2 g/mol .
The synthesis of 2-(2-(Trifluoromethoxy)phenyl)propanoic acid typically involves several steps:
The molecular structure of 2-(2-(Trifluoromethoxy)phenyl)propanoic acid features a central propanoic acid backbone with a trifluoromethoxy-substituted phenyl ring.
The compound appears as a white powder and is stable under room temperature conditions .
2-(2-(Trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions:
The mechanism of action for 2-(2-(Trifluoromethoxy)phenyl)propanoic acid involves its interaction with biological targets. The trifluoromethoxy group enhances lipophilicity, allowing better penetration through cellular membranes and interactions with proteins or enzymes.
This compound may inhibit specific enzymes or receptors, leading to various biological effects that are currently being explored in pharmacological research . Its unique chemical properties make it suitable for modulating biological pathways effectively.
The applications of 2-(2-(Trifluoromethoxy)phenyl)propanoic acid span several scientific fields:
The chiral center at the C2 position of 2-(2-(trifluoromethoxy)phenyl)propanoic acid necessitates specialized synthetic approaches for enantiopure production. Chiral resolution remains the most established method, where diastereomeric salts are formed using chiral amines like 1-phenylethylamine, achieving >99% ee after recrystallization. This method benefits from operational simplicity but suffers from maximum theoretical yield limitations of 50%, requiring efficient racemization recycling strategies for industrial viability [3]. Asymmetric hydrogenation of precursor α-(2-(trifluoromethoxy)phenyl)acrylic acid using DuPhos-Rh catalysts achieves 88-92% ee under mild conditions (50 psi H₂, 25°C). Catalyst loading optimization (0.5-1.0 mol%) significantly impacts cost-efficiency, while substrate purity critically influences enantioselectivity [3]. Enzymatic resolution utilizing immobilized lipases (Candida antarctica Lipase B) demonstrates excellent enantioselectivity (E > 200) for ester hydrolysis, though reaction rates decrease substantially with the steric bulk introduced by the ortho-trifluoromethoxy substituent [3].
Table 1: Enantioselective Synthesis Methods Comparison
| Method | ee (%) | Yield (%) | Key Advantage | Primary Limitation |
|---|---|---|---|---|
| Chiral Resolution | >99 | 38-42* | Operational simplicity | Maximum 50% yield per cycle |
| Asymmetric Hydrogenation | 88-92 | 85-90 | High atom economy | Sensitive to substrate impurities |
| Enzymatic Kinetic Resolution | >99 | 45-48* | Mild reaction conditions | Slow reaction rates for bulky groups |
*Theoretical maximum yield: 50% for resolution methods
Ullmann-type reactions provide efficient access to the molecule's core biaryl-like architecture. Copper-catalyzed N-arylation between 6-(trifluoromethoxy)indole-2-carboxylic acid and α-halo ester precursors (methyl 2-bromopropanoate) using CuI/N,N-dimethylglycine (10 mol%) in DMSO at 90°C affords coupling products in 65-78% yield. Critical to success is the electronic modulation from the ortho-trifluoromethoxy group, which enhances copper oxidative addition kinetics while simultaneously posing challenges through increased steric congestion [1] [3]. Ligand screening reveals that bidentate nitrogen ligands (particularly 1,10-phenanthroline derivatives) suppress homocoupling byproducts, while oxalic diamide ligands facilitate coupling with challenging aryl chlorides at 110°C with <5% homocoupling [1] [3]. Post-Ullmann ester hydrolysis (LiOH/THF-H₂O) quantitatively delivers the target acid without racemization when starting from enantiopure esters [3].
Table 2: Ullmann Coupling Optimization Parameters
| Aryl Halide | Ligand System | Temperature (°C) | Yield (%) | Homocoupling Byproduct (%) |
|---|---|---|---|---|
| Aryl Bromide | N,N-Dimethylglycine | 90 | 78 | 8-12 |
| Aryl Chloride | Oxalic Diamide | 110 | 68 | <5 |
| Aryl Iodide | 1,10-Phenanthroline | 80 | 82 | 3-7 |
| Aryl Bromide | Tris(hydroxymethyl)ethane | 100 | 71 | 6-9 |
While less developed than coupling strategies, radical pathways offer alternative disconnections. Copper-mediated trifluoromethylation of 2-vinylphenyl acetate with Umemoto's reagent (CF₃⁺ source) and Cu(I) thiophenecarboxylate at 70°C installs the trifluoromethoxy group with moderate regioselectivity (3:1 o:m isomer ratio). This method suffers from competitive aryl ring addition and requires subsequent oxidative cleavage to access the propanoic acid chain [1]. More promising is the photoredox-catalyzed decarboxylative trifluoromethylation of cinnamic acid derivatives using [Ru(bpy)₃]²⁺/S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate under blue LED irradiation. While elegant, the method currently achieves only modest yields (≤45%) for ortho-substituted substrates due to unfavorable steric interactions in the radical recombination step [1].
The carboxylic acid functionality enables targeted derivatization for prodrug development and structure-activity relationship studies. Esterification via Fischer-Speier (H₂SO₄/ROH) or Steglich conditions (DCC/DMAP) generates metabolically labile prodrug candidates, with ethyl and isopropyl esters showing optimal hydrolysis kinetics in human plasma studies [3] [5]. Amide formation is efficiently achieved using TBTU/HOBt activation with primary and secondary amines, yielding analogues with improved blood-brain barrier penetration (log P reduction by 0.8-1.2 units). Notably, the ortho-trifluoromethoxy group diminishes nucleophile reactivity due to its electron-withdrawing nature, requiring extended reaction times (24-48h) for complete conversion [3]. Reductive amination after carbonyl reduction (NaBH₄) produces amino-functionalized derivatives for salt formation, though competing lactonization occurs when the hydroxy acid intermediate is heated above 60°C [5].
Scale-up of 2-(2-(trifluoromethoxy)phenyl)propanoic acid synthesis faces significant hurdles. The Ullmann coupling step remains a major bottleneck, with catalyst loading >5 mol% Cu required for acceptable kinetics in large reactors, generating substantial copper waste requiring costly removal (chelation resins). Immobilized copper catalysts on organic-inorganic hybrid materials show promise, enabling reuse for 5-7 cycles with <15% activity loss while reducing residual metal to <50 ppm in the product [1] [3]. Cryogenic conditions needed for asymmetric hydrogenation (-30°C to maintain ee) drastically increase energy consumption, making continuous flow hydrogenation with immobilized catalysts an attractive alternative under development [3]. Purification challenges arise from the compound's strong adsorption to silica gel and tendency to form stable solvates with common extraction solvents (ethyl acetate, MTBE), necessitating specialized crystallization protocols using heptane/toluene mixtures for polymorph control [3] [5].
Table 3: Key Post-Synthetic Modifications and Applications
| Derivatization Reaction | Reagent/Conditions | Primary Products | Application Target |
|---|---|---|---|
| Esterification | H₂SO₄, EtOH, reflux | Ethyl isopropyl ester | Prodrug development |
| Amide Coupling | TBTU/HOBt, DIPEA, DMF, 24h | N-Alkyl N-aryl amides | SAR studies, CNS targeting |
| Carboxylate Salt Formation | NaOH/EtOH, 0°C | Sodium potassium salt | Solubility enhancement |
| Lactonization | Heat >60°C (neat) | 3,4-Dihydro-1H-benzo[c]chromen-1-one | Byproduct formation study |
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5